N-(5-bromo-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide
Overview
Description
N-(5-bromo-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and two methyl groups attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide typically involves the reaction of 5-bromo-4-hydroxy-2,3-dimethylbenzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or chloroform to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide can replace the bromine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-(5-bromo-4-oxo-2,3-dimethylphenyl)benzenesulfonamide.
Reduction: Formation of N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide.
Substitution: Formation of N-(5-azido-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide.
Scientific Research Applications
N-(5-bromo-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its antimicrobial properties, particularly against bacterial strains.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. Additionally, the bromine and hydroxyl groups may enhance the binding affinity and specificity of the compound to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-2-hydroxyphenyl)benzenesulfonamide: Lacks the two methyl groups present in N-(5-bromo-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide.
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide: Lacks the bromine atom.
N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide: Contains a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the combination of its bromine atom, hydroxyl group, and two methyl groups, which confer specific chemical and biological properties. The presence of the bromine atom can enhance the compound’s reactivity and binding affinity to biological targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(5-bromo-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-9-10(2)14(17)12(15)8-13(9)16-20(18,19)11-6-4-3-5-7-11/h3-8,16-17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBXGIWQVPVBJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)Br)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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